molecular formula C23H27N3OS B12581923 N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12581923
M. Wt: 393.5 g/mol
InChI Key: REGLBDPPYFRXIQ-UHFFFAOYSA-N
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Description

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a synthetic quinazoline derivative designed for advanced pharmacological and biochemical research. Its molecular architecture, featuring a quinazoline core substituted with ethyl and 3-methylphenyl groups, along with a thioacetamide-linked N-butyl chain, suggests potential for targeted protein interaction. This structure is common in compounds investigated for kinase inhibition, as the quinazoline scaffold is known to act as a competitive inhibitor at the ATP-binding sites of various kinase enzymes . The specific modifications on the core structure, including the 6-ethyl and 2-(3-methylphenyl) moieties, are typically engineered to enhance selectivity and binding affinity for particular therapeutic targets. The incorporation of the sulfanyl acetamide side chain may influence the compound's solubility and membrane permeability, making it a valuable tool for studying structure-activity relationships in drug discovery. Primary research applications for this compound are anticipated to include oncological research, where quinazolines have shown significant activity, and the exploration of signal transduction pathways. It is intended for use in in vitro assays to elucidate novel biological pathways and for hit-to-lead optimization campaigns. This product is strictly for research purposes in a controlled laboratory environment.

Properties

Molecular Formula

C23H27N3OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-butyl-2-[6-ethyl-2-(3-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C23H27N3OS/c1-4-6-12-24-21(27)15-28-23-19-14-17(5-2)10-11-20(19)25-22(26-23)18-9-7-8-16(3)13-18/h7-11,13-14H,4-6,12,15H2,1-3H3,(H,24,27)

InChI Key

REGLBDPPYFRXIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

The reaction conditions such as temperature, solvent choice, and reaction time can significantly influence yield and purity. Microwave-assisted synthesis has been shown to enhance yields and reduce reaction times compared to traditional heating methods.

Purification Techniques

Post-synthesis purification is critical to obtain high-purity compounds. Common techniques include:

Biological Activity and Applications

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has garnered attention for its potential biological activities, particularly in medicinal chemistry. Research indicates that compounds with similar structures often exhibit significant cytotoxic properties against various cancer cell lines, suggesting this compound may also possess similar efficacy.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The sulfanyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Heterocyclic Core
N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide (Target) C23H25N3OS* ~397.51† 3-methylphenyl, 6-ethyl, N-butyl Not reported Quinazoline
N-Butyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide C22H24FN3OS 397.51 4-fluorophenyl, 8-ethyl, N-butyl Not reported Quinazoline
N-(3-Methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8f) C21H20N4O2S 378.47 3-methylphenyl, oxadiazole, indole Not reported 1,3,4-Oxadiazole
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C12H12ClN5OS 317.77 4-chlorophenyl, diaminopyrimidine Not reported Pyrimidine

*Inferred formula based on positional isomerism in ; †Calculated from .

Key Observations:

  • Fluorine’s electronegativity may enhance metabolic stability compared to methyl groups.
  • Heterocyclic Core : The quinazoline core in the target compound differs from oxadiazole (e.g., 8f ) or pyrimidine (e.g., ) scaffolds. Quinazolines are associated with kinase inhibition, while oxadiazoles are linked to antimicrobial and anti-inflammatory activities .
  • Sulfur Linkage : All listed compounds retain the sulfanylacetamide group, underscoring its role in bioactivity. Sulfur atoms facilitate hydrogen bonding and hydrophobic interactions in enzyme active sites .

Table 2: Reported Bioactivities of Analogous Compounds

Compound Name Biological Activity Assay Type Reference
N-(3-Methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8f) α-Glucosidase inhibition (moderate activity) Enzymatic assay
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Anticancer (theoretical via diaminopyrimidine) Computational modeling
N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyloxazol-2-yl)sulfanyl]acetamide Not specified; highlighted for sulfur moiety In silico screening

Key Insights:

  • Compounds with oxadiazole cores (e.g., 8f ) show moderate α-glucosidase inhibition, a target for diabetes therapy. The quinazoline core in the target compound may shift activity toward kinase or topoisomerase inhibition.

Biological Activity

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a synthetic compound with a complex structure that includes a quinazoline moiety. Its molecular formula is C23H27N3OS, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the biological activity of this compound based on recent research findings, case studies, and relevant data.

Molecular Characteristics

  • Molecular Formula : C23H27N3OS
  • Molecular Weight : 393.5 g/mol
  • Structure : The compound features a butyl group, an acetamide functional group, and a sulfanyl linkage to a quinazoline derivative.

Structural Comparison

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-butyramideSimilar quinazoline structure with fluorine substitutionPotential anticancer activity
2-{[6-Ethyl-2-(3-chlorophenyl)-4-pyrimidinyl]sulfanyl}-N-butyramidePyrimidine instead of quinazolineAntimicrobial properties
N-butyl-N'-(6-methylpyridin-2-yldisulfanyl)acetamideContains a pyridine ringAnti-inflammatory effects

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the quinazoline moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. A study highlighted that certain synthesized acetamide derivatives exhibited antibacterial activity comparable to standard drugs like levofloxacin, particularly against Gram-positive and Gram-negative bacteria such as E. coli and S. aureus .

Case Study: Antibiofilm Activity

In vitro studies have shown that specific derivatives can inhibit biofilm formation effectively. For example, compounds derived from 2-mercaptobenzothiazole linked with different aryl amines demonstrated up to 85% reduction in biofilm formation compared to controls . This suggests that similar structural motifs in this compound may confer enhanced antibiofilm properties.

Anticancer Potential

Quinazoline derivatives are also recognized for their anticancer potential. The presence of specific substituents can enhance the cytotoxic effects against cancer cell lines. Research indicates that compounds with similar structures to this compound may inhibit tumor growth by targeting various cellular pathways involved in cancer proliferation .

The biological activity of this compound likely involves interaction with specific proteins or enzymes within microbial or cancerous cells. Molecular docking studies can provide insights into these interactions, revealing how structural features influence binding affinity and biological efficacy .

Summary of Findings

The biological activity of this compound is supported by various studies indicating its potential as an antimicrobial and anticancer agent. The compound's unique structural characteristics contribute to its effectiveness against pathogenic organisms and cancer cells.

Future Directions

Further research is necessary to:

  • Explore the full spectrum of biological activities : Additional in vitro and in vivo studies are essential to determine the efficacy and safety profiles.
  • Investigate the mechanism of action : Understanding how this compound interacts at the molecular level will aid in optimizing its pharmacological properties.
  • Evaluate therapeutic applications : Clinical trials may be warranted to assess its potential as a therapeutic agent in treating infections or cancer.

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